molecular formula C10H9ClFNO B8732137 Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone CAS No. 863454-79-9

Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone

Cat. No.: B8732137
CAS No.: 863454-79-9
M. Wt: 213.63 g/mol
InChI Key: FHRNSSUQTJBVMH-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound features a 3-chloro-4-fluorophenyl group attached to the azetidine ring, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone typically involves the reaction of azetidine with 3-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which can modulate pain, inflammation, and mood .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: Another azetidine derivative with different substituents, known for its biological activities.

    3-Chloro-4-fluoroaniline: A related compound with similar substituents but different core structure.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar reactivity and biological properties.

Uniqueness

Azetidin-1-yl(3-chloro-4-fluorophenyl)methanone is unique due to its specific combination of azetidine and 3-chloro-4-fluorophenyl groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

863454-79-9

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

azetidin-1-yl-(3-chloro-4-fluorophenyl)methanone

InChI

InChI=1S/C10H9ClFNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2

InChI Key

FHRNSSUQTJBVMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-fluorobenzoic acid (1.74 g, 10.0 mmol) in DCM (50 mL) was added oxalyl chloride (1.05 mL, 12.0 mmol) and DMF (1 drop). The mixture was stirred at ambient temperature for 16 hours and the DCM and excess oxalyl chloride evaporated in vacuo. The residual acid chloride and azetidine hydrochloride (1.12 g, 12 mmol) were taken up in DCM (25 mL) and triethylamine (4.18 mL, 30 mmol) added to the mixture, which was stirred at ambient temperature for 2 hours. The DCM was evaporated in vacuo, and the residue partitioned between ethyl acetate (100 mL) and 1N hydrochloric acid (50 mL). The ethyl acetate layer was washed sequentially with saturated aqueous sodium hydrogen carbonate and brine, dried (MgSO4), and evaporated. The residue was crystallized from ethyl acetate/isohexane to give the title compound (1.64 g).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Quantity
4.18 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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